"synthesis and characterization of Acetochloro-alpha-D-mannose"
"synthesis and characterization of Acetochloro-alpha-D-mannose"
An In-depth Technical Guide to the Synthesis and Characterization of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Chloride
Foreword
As a Senior Application Scientist, I've witnessed the pivotal role of well-characterized intermediates in the successful execution of complex synthetic campaigns, particularly within carbohydrate chemistry. 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl chloride, often referred to as Acetochloro-α-D-mannose, stands as a cornerstone glycosyl donor. Its utility in the stereoselective synthesis of α-mannosides makes it an indispensable tool in developing glycoconjugates, oligosaccharides, and novel therapeutics. This guide moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the causality behind the synthetic steps and the logic underpinning the characterization strategy. The goal is to empower researchers to not only reproduce these methods but to troubleshoot and adapt them with confidence.
Strategic Importance of Acetochloro-α-D-mannose
Acetochloro-α-D-mannose (CAS No: 14257-40-0) is a synthetically versatile, activated form of D-mannose.[1] D-mannose itself is a crucial monosaccharide in numerous biological processes, serving as a key component in glycoproteins.[2][3] Its activated form, the per-acetylated glycosyl chloride, is a highly effective glycosyl donor. The acetyl protecting groups enhance solubility in organic solvents and deactivate the hydroxyls at positions 2, 3, 4, and 6, while the anomeric chloride at C-1 serves as an excellent leaving group in nucleophilic substitution reactions.[4] This compound is particularly valuable for constructing the 1,2-cis (α) glycosidic linkage, a common motif in biologically active molecules. Its application is fundamental in Koenigs-Knorr type glycosylation reactions and serves as a precursor for other activated mannosyl donors.[5][6]
The Synthetic Pathway: A Two-Stage Approach
The most reliable and widely adopted synthesis of Acetochloro-α-D-mannose is a two-step process starting from D-mannose. The strategy involves:
-
Peracetylation: Protection of all five hydroxyl groups of D-mannose as acetates.
-
Halogenation: Selective replacement of the anomeric acetate with a chlorine atom with inversion of stereochemistry.
This sequence is designed to first create a stable, soluble intermediate (mannose pentaacetate) which then allows for clean, high-yielding conversion to the desired activated glycosyl donor.
Experimental Workflow: Synthesis
Caption: Overall workflow for the synthesis of Acetochloro-α-D-mannose.
Part I: Peracetylation of D-Mannose
Causality: The initial step is the complete acetylation of D-mannose. Acetic anhydride is employed as the acetyl source.[7][8] The reaction is typically catalyzed by a base like pyridine or a strong acid like perchloric acid.[9] Pyridine is particularly effective as it serves a dual role: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, driving the reaction to completion. This step produces the thermodynamically more stable β-anomer of penta-O-acetyl-D-mannopyranose.
Detailed Protocol:
-
To a flask maintained at 0 °C (ice bath), add D-mannose (1 equivalent).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous pyridine (approx. 5-10 volumes relative to mannose).
-
To the stirring suspension, add acetic anhydride (5.5 equivalents, a slight excess to ensure complete reaction) dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight, or until the reaction mixture becomes a clear, homogeneous solution.
-
Monitor the reaction by TLC (e.g., in 1:1 Ethyl Acetate:Hexane) until the starting material is fully consumed.
-
Cool the reaction mixture back to 0 °C and cautiously pour it into a beaker of ice water with vigorous stirring to quench the excess acetic anhydride.
-
The product, penta-O-acetyl-β-D-mannopyranose, will often precipitate as a white solid. If it oils out, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from ethanol to yield white, crystalline penta-O-acetyl-β-D-mannopyranose.
Part II: Anomeric Chlorination
Causality: This crucial step converts the anomeric acetate into a chloride. A common and effective method involves treating the peracetylated sugar with hydrogen chloride in an anhydrous solvent like diethyl ether.[10][11] The mechanism proceeds through protonation of the anomeric acetate's ester oxygen, followed by elimination to form a resonance-stabilized oxocarbenium ion intermediate. The chloride ion then attacks this intermediate. The α-product is favored due to the anomeric effect , where the axial orientation of the electronegative chlorine atom is electronically stabilized. It is critical to perform this reaction under strictly anhydrous conditions to prevent hydrolysis of the acid-labile product back to the hemiacetal.
Detailed Protocol:
-
Dissolve the purified penta-O-acetyl-β-D-mannopyranose (1 equivalent) in a minimal amount of anhydrous diethyl ether or dichloromethane in an oven-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a pre-prepared saturated solution of HCl in anhydrous diethyl ether.
-
Seal the flask and allow the reaction to proceed at 0 °C or let it stand at 4 °C (refrigerator) for 24-48 hours.
-
Monitor the reaction by ¹H NMR or TLC. The disappearance of the starting material and the appearance of a new spot corresponding to the product indicates completion.
-
Upon completion, evaporate the solvent and excess HCl under a stream of dry nitrogen or by rotary evaporation at low temperature (<30 °C). It is crucial to avoid prolonged exposure to heat or moisture.
-
The resulting product, 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl chloride, is typically a syrup or a white solid. It is often used in the subsequent glycosylation step without further purification due to its instability on silica gel.[12] Storage should be at low temperatures (≤ -15 °C) under an inert atmosphere.[1]
Rigorous Characterization: The Key to Validation
Confirming the identity, purity, and stereochemistry of the synthesized Acetochloro-α-D-mannose is non-negotiable. A combination of spectroscopic and physical methods provides a self-validating system, ensuring the reliability of the material for subsequent reactions.
Experimental Workflow: Characterization
Caption: A logical workflow for the comprehensive characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the α-anomeric configuration.
-
¹H NMR Spectroscopy: The key diagnostic signal is the anomeric proton (H-1). For Acetochloro-α-D-mannose, H-1 appears as a singlet or a narrow doublet at a significantly downfield chemical shift (typically > 6.0 ppm). The small coupling constant (J₁,₂ ≈ 1-2 Hz) is indicative of a gauche relationship between H-1 and H-2, which confirms the α-configuration. The protons of the four acetyl groups will appear as distinct singlets in the region of 2.0-2.2 ppm.
-
¹³C NMR Spectroscopy: The anomeric carbon (C-1) is also highly diagnostic, appearing in the range of 90-95 ppm. The chemical shifts of the other ring carbons and the carbonyl/methyl carbons of the acetate groups provide further confirmation of the overall structure.[13]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. While the molecular ion [M]⁺ may be weak or absent, characteristic adducts such as [M+Na]⁺ or [M+NH₄]⁺ are typically observed, allowing for precise mass determination that validates the molecular formula C₁₄H₁₉ClO₉.[1]
Optical Rotation
As a chiral molecule, Acetochloro-α-D-mannose exhibits a characteristic specific rotation ([α]D). This physical constant is a reliable indicator of enantiomeric purity and can be compared to literature values to confirm the bulk stereochemical integrity of the synthesized material.
Summary of Characterization Data
| Parameter | Technique | Expected Value / Observation | Purpose |
| Anomeric Proton (H-1) | ¹H NMR | δ ≈ 6.1-6.3 ppm, singlet or doublet (J₁,₂ < 2 Hz) | Confirms α-anomeric configuration |
| Acetate Protons | ¹H NMR | 4 x singlets, δ ≈ 2.0-2.2 ppm (12H total) | Confirms presence of four acetyl groups |
| Anomeric Carbon (C-1) | ¹³C NMR | δ ≈ 90-95 ppm | Confirms glycosyl halide structure |
| Molecular Formula | HRMS | C₁₄H₁₉ClO₉ | Confirms elemental composition |
| Specific Rotation | Polarimetry | Positive value (e.g., [α]D ≈ +116° in CHCl₃) | Confirms bulk stereochemical identity |
References
-
Li, W., et al. (2020). Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions. National Institutes of Health. Retrieved from [Link]
-
Kartha, P. R., & Jennings, H. J. (1990). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central. Retrieved from [Link]
-
Frush, H. L., & Isbell, H. S. (1941). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Wolfrom, M. L., & Thompson, A. (1962). Acetylation of Sugars. Semantic Scholar. Retrieved from [Link]
-
Walsh, C. T., et al. (2023). Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water. Organic Letters. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the role of acetic anhydride in the acetylation of glucose?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide. Retrieved from [Link]
-
Allen. (n.d.). Acetylation of glucose with acetic anhydride gives. Retrieved from [Link]
-
Walsh, C. T., et al. (2023). Selective Anomeric Acetylation of Unprotected Sugars with Acetic Anhydride in Water. ACS Publications. Retrieved from [Link]
-
Lin, C.-C., et al. (2009). A mild and general method for preparation of α-glycosyl chlorides. Tetrahedron Letters. Retrieved from [Link]
-
van der Peet, P. L., & Williams, S. J. (2017). The synthesis of 1,4-anhydro-α-D-mannopyranose. ChemRxiv. Retrieved from [Link]
-
Das, S. K., & Roy, N. (2010). Indium(III) Triflate–Mediated One-Step Preparation of Glycosyl Halides from Free Sugars. ResearchGate. Retrieved from [Link]
-
Fairbanks, A. J., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols. Retrieved from [Link]
-
Kumar, P., & Mandal, P. K. (2023). Mild method for the synthesis of α-glycosyl chlorides: A convenient protocol for quick one-pot glycosylation. Carbohydrate Research. Retrieved from [Link]
-
Erian, A. W., et al. (1989). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica. Retrieved from [Link]
-
Geringer, S. (2020). New Catalytic Reactions in Carbohydrate Chemistry. IRL @ UMSL. Retrieved from [Link]
-
Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. Retrieved from [Link]
-
Schwalbe, H., et al. (2020). NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie. Retrieved from [Link]
-
Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
-
Adari, B., & Mal, T. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
-
Hu, X., et al. (2016). d-Mannose: Properties, Production, and Applications: An Overview. ResearchGate. Retrieved from [Link]
-
Sharma, V., et al. (2021). Application of D-mannose. ResearchGate. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. d-Mannose: Properties, Production, and Applications: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. Acetylation of glucose with acetic anhydride gives [allen.in]
- 9. [PDF] Acetylation of Sugars | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scispace.com [scispace.com]
- 12. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
